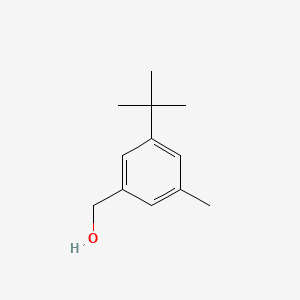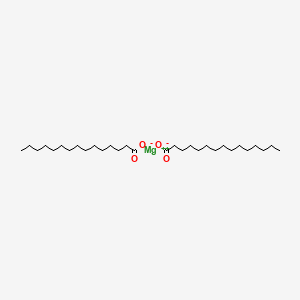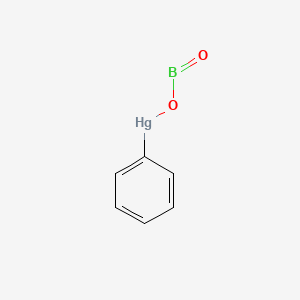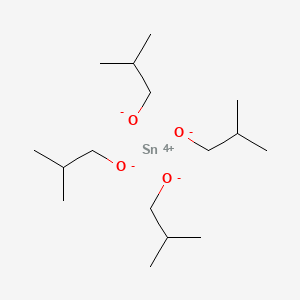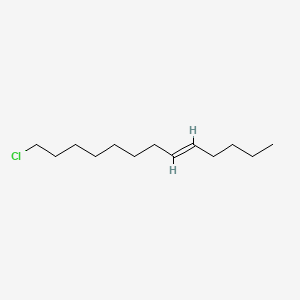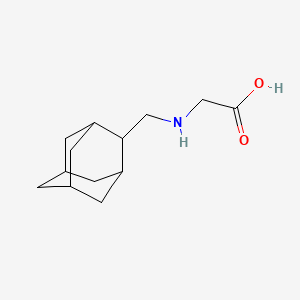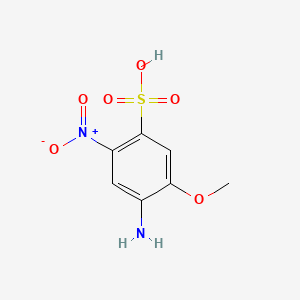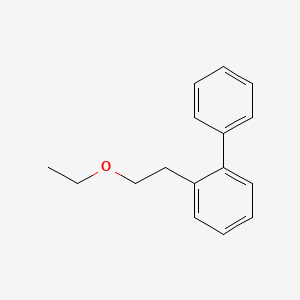
2-(2-Ethoxyethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an ethoxyethyl group attached to one of the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Ethoxyethyl)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethoxyethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxyethyl)benzoic acid.
Reduction: Formation of 2-(2-ethoxyethyl)cyclohexyl derivatives.
Substitution: Formation of 2-(2-methoxyethyl)-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
2-(2-Ethoxyethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 2-(2-Ethoxyethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The ethoxyethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with intracellular proteins and enzymes, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethanol: A glycol ether with similar solubility properties.
2-Butoxyethanol: Another glycol ether with a longer alkyl chain.
2-Methoxyethanol: A glycol ether with a shorter alkyl chain.
Uniqueness
2-(2-Ethoxyethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts distinct chemical and physical properties compared to other glycol ethers. The presence of the biphenyl structure can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
94088-38-7 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
1-(2-ethoxyethyl)-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-2-17-13-12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
Clave InChI |
HUCFUMWLYMWWHX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
